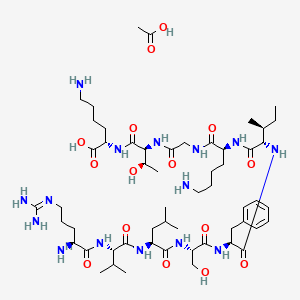
CEF4 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of CEF4 acetate involves synthesizing the polypeptide sequence corresponding to the influenza A virus nucleocapsid protein. The compound is typically stored as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year . The preparation method for in vivo formula includes dissolving the compound in DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
Contextual Reactions of Related Acetate Compounds
While direct data on CEF4 acetate’s reactivity is limited, insights can be drawn from analogous acetate derivatives and esterification processes:
Esterification Reactions
This compound’s synthesis may involve esterification principles, as seen in similar systems like isohexyl acetate or phenylacetic acid esters . For example:
-
Isohexyl acetate synthesis : Involves esterification of isoamyl alcohol with glacial acetic acid under reflux conditions, catalyzed by heterogeneous acid catalysts like Amberlyst-15 .
-
Optimization : Parameters such as temperature (80°C), catalyst concentration (1%), and reactant molar ratios (e.g., 5:1) are critical for maximizing conversion .
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Temperature | 80°C | Enhances reaction kinetics |
| Catalyst concentration | 1% | Maximizes ester yield |
| Initial molar ratio | 5:1 (acid:alcohol) | Shifts equilibrium toward products |
Acetate Ion Reactions
While not directly related to this compound, acetate ion chemistry provides foundational insights:
Scientific Research Applications
CEF4 acetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the influenza A virus nucleocapsid protein, which plays a crucial role in the virus’s replication and assembly . Additionally, this compound is used in the development of antiviral drugs and vaccines targeting the influenza A virus .
Mechanism of Action
The mechanism of action of CEF4 acetate involves its interaction with the influenza A virus nucleocapsid protein. By binding to this protein, this compound can inhibit the virus’s replication and assembly processes . This interaction disrupts the molecular targets and pathways involved in the virus’s life cycle, making it a valuable tool for studying the virus’s biology and developing antiviral therapies .
Comparison with Similar Compounds
CEF4 acetate is unique in its specific amino acid sequence corresponding to the influenza A virus nucleocapsid protein. Similar compounds include other polypeptides and peptides that target viral proteins, such as those derived from the influenza B virus or other respiratory viruses . this compound’s specificity for the influenza A virus nucleocapsid protein sets it apart from these other compounds .
Properties
Molecular Formula |
C55H97N15O15 |
|---|---|
Molecular Weight |
1208.5 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C53H93N15O13.C2H4O2/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58;1-2(3)4/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59);1H3,(H,3,4)/t31-,32+,34-,35-,36-,37-,38-,39-,41-,42-,43-;/m0./s1 |
InChI Key |
KHVWGDMVAVNWNE-HBQNLREWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















